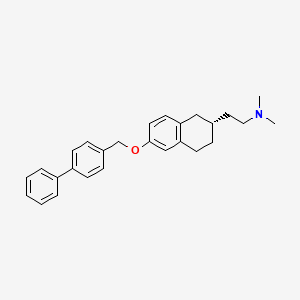

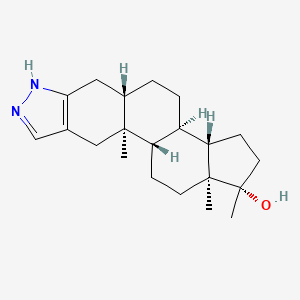

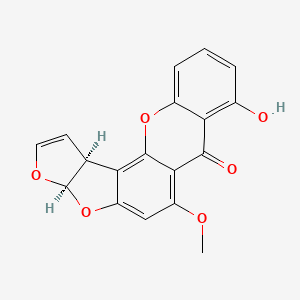

TAK-070 free base

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TAK-070 free base is a noncompetitive and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is a rate-limiting protease responsible for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta pathology and improving cognitive impairments in animal models of Alzheimer’s disease .

Méthodes De Préparation

The synthetic routes and reaction conditions for TAK-070 free base are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory activity against BACE1 . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

TAK-070 free base undergoes various chemical reactions, primarily focusing on its interaction with BACE1. The compound acts as a noncompetitive inhibitor, meaning it binds to a site other than the active site of the enzyme, thereby inhibiting its activity without directly competing with the substrate . Common reagents and conditions used in these reactions include recombinant full-length human BACE1 and fluorogenic BACE1 substrates . The major product formed from these reactions is the inhibition of amyloid-beta peptide production, which is crucial for its therapeutic effects in Alzheimer’s disease .

Applications De Recherche Scientifique

TAK-070 free base has significant scientific research applications, particularly in the field of Alzheimer’s disease. It has been shown to reduce brain levels of soluble amyloid-beta peptides and increase levels of neurotrophic soluble amyloid precursor protein alpha (sAPPα), which is beneficial for neuronal health . The compound has also demonstrated efficacy in improving cognitive impairments in animal models of Alzheimer’s disease, making it a valuable tool for studying the disease’s pathology and potential therapeutic interventions . Additionally, this compound can be used in research related to neuronal signaling and beta-secretase inhibition .

Mécanisme D'action

The mechanism of action of TAK-070 free base involves its noncompetitive inhibition of BACE1. By binding to a site other than the active site of the enzyme, this compound effectively reduces the production of amyloid-beta peptides without directly competing with the substrate . This inhibition leads to a decrease in amyloid-beta pathology and an increase in neurotrophic sAPPα levels, which are associated with improved cognitive function and reduced neurodegeneration in Alzheimer’s disease models .

Comparaison Avec Des Composés Similaires

TAK-070 free base is unique in its noncompetitive inhibition of BACE1, distinguishing it from other BACE1 inhibitors that typically act through competitive mechanisms. Similar compounds include other BACE1 inhibitors such as LY2886721, MK-8931 (verubecestat), and AZD3293 (lanabecestat). These compounds also target BACE1 but differ in their binding sites and inhibitory mechanisms . This compound’s noncompetitive inhibition offers potential advantages in terms of reduced side effects and sustained efficacy in reducing amyloid-beta pathology .

Propriétés

Numéro CAS |

212571-56-7 |

|---|---|

Formule moléculaire |

C27H31NO |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine |

InChI |

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1 |

Clé InChI |

SETMAZMOXYOEJA-NRFANRHFSA-N |

SMILES |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES isomérique |

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES canonique |

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAK-070, TAK 070, TAK070 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)